2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid
Overview
Description
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is an intriguing compound that belongs to a class of heterocyclic organic compounds These compounds are characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur In this case, the structure includes nitrogen atoms integrated into an imidazo-pyrazine ring, with a chlorinated substituent and a butanoic acid moiety
Synthetic Routes and Reaction Conditions
Synthesis via Cyclization: : The imidazo[1,2-a]pyrazine ring system can be synthesized through a cyclization reaction involving precursor molecules containing suitable functional groups. Specific conditions, such as the use of strong bases or acids as catalysts and elevated temperatures, are essential to facilitate the formation of the heterocyclic core.
Chlorination: : Introducing the chloro group at the specific position on the imidazo[1,2-a]pyrazine ring can be achieved through electrophilic substitution reactions. Chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) may be used under controlled conditions to ensure selective substitution.
Acidification: : The final step involves the introduction of the butanoic acid moiety. This can be done by ester hydrolysis or direct acidification of a suitable precursor.
Industrial Production Methods: : In industrial settings, the production of this compound involves scaling up the aforementioned synthetic routes, ensuring strict control of reaction parameters such as temperature, pressure, and pH. Automated reactors and continuous flow systems may be utilized to enhance efficiency and yield.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where it may form various oxidized derivatives. Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) might be employed.
Reduction: : Reduction reactions can lead to the formation of dihydro derivatives. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : The chlorine atom allows for nucleophilic substitution reactions, leading to the formation of a variety of substituted derivatives. Reagents like ammonia (NH3) or primary amines can be utilized for such substitutions.
Major Products Formed: : Oxidation and reduction reactions yield a spectrum of derivatives with varied functional groups, enhancing the compound's versatility. Substitution reactions primarily lead to aminated products, which can be further explored for biological activity.
Scientific Research Applications
Chemistry: : The compound serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : It is explored for its potential as a bioactive agent, particularly in studying its interaction with cellular components and its effects on biological pathways.
Medicine: : There is significant interest in its potential therapeutic applications, including its role as a scaffold for developing new pharmaceuticals targeting specific biological pathways.
Industry: : The compound's diverse chemical properties make it valuable in industrial applications, such as the development of novel materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its heterocyclic structure enables it to bind to specific enzymes and receptors, modulating their activity. The presence of the chloro group and the carboxylic acid moiety can influence its binding affinity and specificity, making it a versatile tool for studying molecular interactions and pathways.
Similar Compounds
2-(3-chloroimidazo[1,2-a]pyrazin-8-yl)acetic acid
2-(3-chloro-6,7-dihydroimidazo[1,2-a]pyrazin-8(9H)-yl)propanoic acid
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)valeric acid
Uniqueness: : Compared to its analogs, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid boasts a distinctive combination of a chloro-substituted imidazo[1,2-a]pyrazine ring and a butanoic acid moiety. This structural uniqueness imparts specific chemical properties and reactivity patterns, enhancing its utility in research and industrial applications.
This article covers the essential aspects of this compound, highlighting its preparation, reactions, applications, and unique characteristics
Biological Activity
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is a complex compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀ClN₃O₂
- Molecular Weight : Approximately 215.64 g/mol
- Structural Features : The compound contains a chloro-substituted imidazo[1,2-a]pyrazine moiety linked to a butanoic acid group, which may enhance its solubility and bioavailability compared to other derivatives.
Antimalarial Properties
Research indicates that this compound exhibits significant antimalarial properties:
- Efficacy : In vitro studies have demonstrated substantial efficacy against malaria parasites, with some derivatives achieving high rates of parasitemia reduction.
- Mechanism Insights : The compound's mechanism appears to involve disruption of parasite metabolic functions, although detailed pathways remain to be elucidated.
Structural Comparisons and Similar Compounds
The following table summarizes compounds structurally related to this compound and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin | Lacks butanoic acid group | Potentially different biological activity |
2-(3-bromo-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid | Bromine instead of chlorine | May exhibit varied reactivity |
4-fluorophenyl derivative | Fluorine substitution | Different electronic properties affecting activity |
Study on Antimalarial Efficacy
A study focused on the antimalarial efficacy of imidazolopyrazine derivatives found that certain compounds exhibited promising results in reducing parasitemia levels significantly. Specific attention was given to the structure-activity relationship (SAR), revealing that modifications to the imidazo[1,2-a]pyrazine core could enhance biological activity .
Molecular Docking Studies
Molecular docking studies have indicated that this compound can effectively bind to various biological targets involved in disease processes. These insights provide a foundation for further exploration into its therapeutic potential.
Properties
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-7(10(15)16)13-3-4-14-8(11)5-12-9(14)6-13/h5,7H,2-4,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOUIZUKFZKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN2C(=NC=C2Cl)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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